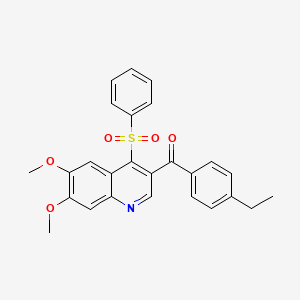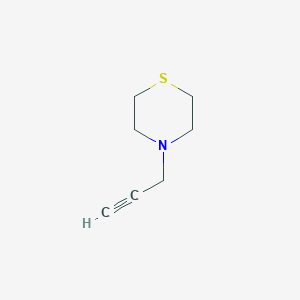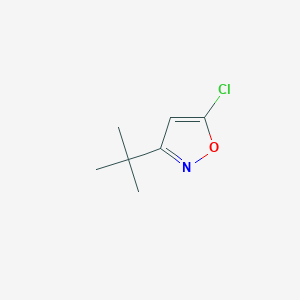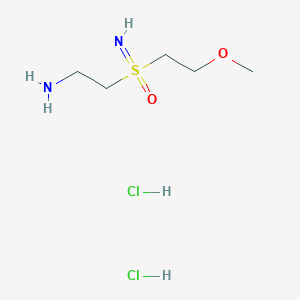![molecular formula C20H24N6O2S B2371515 N-(2-(6-(méthylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-2-phénylacétamide CAS No. 941985-99-5](/img/structure/B2371515.png)
N-(2-(6-(méthylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)-2-phénylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound with notable applications in both chemistry and biology. Its unique structure allows for diverse interactions with biological targets, making it a compound of interest in scientific research.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand or catalyst in certain reactions.
Biology
Inhibitor: : Potential use as an enzyme or receptor inhibitor.
Cell Signaling: : Modulates signaling pathways.
Medicine
Drug Development: : Investigated as a lead compound for therapeutic agents.
Disease Research: : Studied for its effects on cellular processes related to diseases.
Industry
Material Science:
Agrochemicals: : Explored for its pesticidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step includes the condensation of suitable pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the methylthio group: : Through nucleophilic substitution or methylation reactions.
Morpholino group addition: : Achieved via nucleophilic substitution reactions.
Ethyl linker attachment: : Via alkylation reactions.
Phenylacetamide formation: : Finally, the phenylacetamide moiety is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and solvent optimization are common to maximize efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.
Reduction: : Targeting nitro groups if present.
Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
N-(2-(6-Chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Chlorine instead of a methylthio group.
N-(2-(6-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Methyl instead of a methylthio group.
N-(2-(6-Amino-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Amino instead of a methylthio group.
Each of these compounds has its unique reactivity and biological activity profile, providing diverse opportunities for research and application.
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUGKZKJVXGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2371444.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)



